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molecular formula C9H13ClFNO B1510492 2-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride

2-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride

Cat. No. B1510492
M. Wt: 205.66 g/mol
InChI Key: SAXODLWWQVXUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880009B2

Procedure details

To an ethyl acetate (1 mL) solution of (1-(4-fluorophenyl)-2-hydroxy-1-methylethyl)carbamic acid tertiary butyl ester (252 mg), 4 N hydrochloric acid ethyl acetate solution (3 mL) was added, and the reaction solution was agitated at room temperature for 3 hours. The reaction solution was concentrated under reduced pressure to obtain 192 mg of the title compound. The physical properties of the compound are as follows.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)([CH3:11])[CH2:9][OH:10])(C)(C)C.C(OC(=O)C)C.[ClH:26]>C(OCC)(=O)C>[ClH:26].[NH2:7][C:8]([C:12]1[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=1)([CH3:11])[CH2:9][OH:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CO)(C)C1=CC=C(C=C1)F)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)OC(C)=O.Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was agitated at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC(CO)(C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 192 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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